molecular formula C9H14N2 B3101992 2-cyclohexyl-1H-imidazole CAS No. 14085-43-9

2-cyclohexyl-1H-imidazole

Cat. No. B3101992
CAS RN: 14085-43-9
M. Wt: 150.22 g/mol
InChI Key: UHMINCSUEKRNKZ-UHFFFAOYSA-N
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Patent
US08778591B2

Procedure details

A mixture of 7 g of o-phenylenediamine and 12.5 g of cyclohexanecarboxylic acid was melted by heating at 130-150° C. and stirred for 8 hours. The solid after reaction was transferred into 130 g of 1 wt % sodium hydroxide aqueous solution to form a suspension, which was filtered and washed with hot water. The crude crystals thus obtained were recrystallized from methanol/water, filtered, and dried, obtaining 8.9 g of 2-cyclohexylimidazole (yield 69%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])C=CC=C[C:2]=1[NH2:7].[CH:9]1([C:15](O)=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+]>>[CH:9]1([C:15]2[NH:7][CH:2]=[CH:1][N:8]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
12.5 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid after reaction
CUSTOM
Type
CUSTOM
Details
to form a suspension, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hot water
CUSTOM
Type
CUSTOM
Details
The crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from methanol/water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.